Menabitan hydrochloride
Description
Menabitan hydrochloride (SP-204 dihydrochloride) is the dihydrochloride salt form of Menabitan, a synthetic compound classified as a phosphodiesterase 9 (PDE9) inhibitor. Its IUPAC name is (±)-8-(1,2-Dimethylheptyl)-1,3,4,5-tetrahydro-5,5-dimethyl-2-(2-propynyl)-2H-[1]benzopyrano-[4,3-c]pyridin-10-yl α,2-dimethyl-1-piperidinebutyrate dihydrochloride .
Mechanism of Action: this compound selectively inhibits PDE9, an enzyme that hydrolyzes cyclic guanosine monophosphate (cGMP). By blocking PDE9, it increases intracellular cGMP levels, modulating pain pathways and exhibiting analgesic effects.
Properties
CAS No. |
58019-50-4 |
|---|---|
Molecular Formula |
C37H58Cl2N2O3 |
Molecular Weight |
649.8 g/mol |
IUPAC Name |
[5,5-dimethyl-8-(3-methyloctan-2-yl)-2-prop-2-ynyl-3,4-dihydro-1H-chromeno[4,3-c]pyridin-10-yl] 2-methyl-4-(2-methylpiperidin-1-yl)butanoate;dihydrochloride |
InChI |
InChI=1S/C37H56N2O3.2ClH/c1-9-11-12-15-26(3)29(6)30-23-33(41-36(40)27(4)17-22-39-20-14-13-16-28(39)5)35-31-25-38(19-10-2)21-18-32(31)37(7,8)42-34(35)24-30;;/h2,23-24,26-29H,9,11-22,25H2,1,3-8H3;2*1H |
InChI Key |
VYBDZIGAEAYRMM-UHFFFAOYSA-N |
SMILES |
CCCCCC(C)C(C)C1=CC2=C(C3=C(CCN(C3)CC#C)C(O2)(C)C)C(=C1)OC(=O)C(C)CCN4CCCCC4C.Cl.Cl |
Canonical SMILES |
CCCCCC(C)C(C)C1=CC2=C(C3=C(CCN(C3)CC#C)C(O2)(C)C)C(=C1)OC(=O)C(C)CCN4CCCCC4C.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of menabitan hydrochloride involves several steps, including the formation of the core structure and the addition of functional groups. . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Menabitan hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the prop-2-ynyl group, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can target the chromeno[4,3-c]pyridine core, potentially altering its pharmacological properties.
Substitution: Substitution reactions can occur at the nitrogen atom, leading to the formation of different analogs.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a model compound for studying cannabinoid receptor interactions and structure-activity relationships.
Biology: Research has focused on its effects on cellular signaling pathways and receptor binding.
Mechanism of Action
Menabitan hydrochloride exerts its effects by acting as a potent agonist at cannabinoid receptors, particularly the CB1 and CB2 receptors . Upon binding to these receptors, it modulates various signaling pathways, leading to changes in cellular activity and neurotransmitter release. This mechanism is similar to that of natural cannabinoids like tetrahydrocannabinol, but this compound’s unique structure allows for different pharmacokinetic and pharmacodynamic properties .
Comparison with Similar Compounds
Key Findings :
- Analgesic Efficacy: Demonstrated non-opioid analgesic activity in preclinical models.
Comparison with Similar Non-Opioid Analgesic Compounds
Mechanism-Based Comparison
Below is a detailed comparison of Menabitan hydrochloride with other non-opioid analgesics, focusing on molecular targets, mechanisms, and clinical indications:
Key Differentiators of this compound
- PDE9 Specificity: Unlike TRPV1 agonists (e.g., Vocacapsaicin) or calcium channel blockers (e.g., Ziconotide), Menabitan targets PDE9, offering a novel pathway for pain modulation.
- Dual Therapeutic Effects : Its ability to reduce IOP in glaucoma models distinguishes it from analgesics like SNC 80 or Flupirtine, which lack ocular activity .
- Safety Profile: As a non-opioid, it avoids risks of respiratory depression or addiction associated with μ-opioid agonists (e.g., AT-121) .
Biological Activity
Menabitan hydrochloride, also known as SP-204, is a synthetic compound that acts as a potent agonist of cannabinoid receptors. Its chemical structure is related to natural cannabinoids, particularly tetrahydrocannabinol (THC), but features a longer and more branched side chain, along with a nitrogen substitution at the 9-position carbon. This compound has been studied primarily for its analgesic properties and potential therapeutic applications.
- IUPAC Name : [5,5-dimethyl-8-(3-methyloktan-2-il)-2-prop-2-inil-3,4-dihidro-1H-hromeno[4,3-c]piridin-10-il] 2-metil-4-(2-metilpiperidin-1-il)butanoat
- Molecular Formula : C₃₇H₅₆N₂O₃
- Molecular Weight : 576.85 g/mol
- CAS Number : 83784-21-8 (hydrochloride form: 58019-50-4)
Biological Activity
This compound has demonstrated significant biological activity, particularly in the context of pain management and neuropharmacology.
This compound exhibits its effects primarily through the activation of cannabinoid receptors (CB1 and CB2). This action leads to various physiological responses, including:
- Analgesic Effects : Studies have shown that Menabitan can produce antinociceptive effects in both animal models and human trials, suggesting its potential as an effective pain reliever .
- Neuroprotective Properties : The compound has been investigated for its neuroprotective effects, which may be beneficial in conditions like neurodegenerative diseases .
Case Studies and Experimental Data
- Analgesic Efficacy in Animal Models :
- Neurophysiological Studies :
- Intraocular Pressure Reduction :
Comparative Biological Activity
The following table summarizes the comparative biological activities of this compound with other known cannabinoid agonists:
| Compound | Analgesic Activity | Neuroprotective Effects | Intraocular Pressure Reduction |
|---|---|---|---|
| This compound | High | Moderate | Yes |
| THC | High | High | No |
| CBD | Moderate | High | No |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
